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molecular formula C6H5BrFN B1266173 4-Bromo-2-fluoroaniline CAS No. 367-24-8

4-Bromo-2-fluoroaniline

Cat. No. B1266173
M. Wt: 190.01 g/mol
InChI Key: GZRMNMGWNKSANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05157169

Procedure details

In a suitable aprotic solvent (e.g., CH2Cl2, toluene, fluorobenzene, or the like) 1 mole of tetrabutylammonium bromide is dissolved and stirred as 1 mole of Br2 (bromine) is added. This mixture of tetrabutylammonium trihalide and solvent is cooled to 10° before 1 mole of 2-fluoroaniline or 4-fluoroanilin, or a mixture of both, is added. The reaction takes place immediately to produce 4-bromo-2-fluoroaniline.HBr, or 2-bromo-4-fluoroaniline.HBr, or a mixture of the two. The salt is then collected and dried before carrying it up to the next step. Catalyst and solvent are recovered for recycle.
Name
Quantity
1 mol
Type
reactant
Reaction Step One
[Compound]
Name
tetrabutylammonium trihalide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
1 mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1]Br.[F:3][C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6].FC1C=CC(N)=CC=1>C(Cl)Cl.C1(C)C=CC=CC=1.FC1C=CC=CC=1.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[Br:1][C:9]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([F:3])[CH:10]=1 |f:6.7|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
BrBr
Step Two
Name
tetrabutylammonium trihalide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1 mol
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
FC1=CC=CC=C1
Name
Quantity
1 mol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
a mixture of both,
ADDITION
Type
ADDITION
Details
is added

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(N)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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